N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c1-31-20-10-7-18(8-11-20)25-28-24(17-5-3-2-4-6-17)26(29-25)34-16-23(30)27-19-9-12-21-22(15-19)33-14-13-32-21/h2-12,15H,13-14,16H2,1H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZOSNSHHVRUIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on enzyme inhibition and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of a benzodioxin moiety linked to an imidazole derivative via a sulfanyl group. Its molecular formula is C27H25N3O4S, with a molecular weight of 485.57 g/mol. The structural complexity suggests multiple sites for biological interaction.
| Property | Value |
|---|---|
| Molecular Formula | C27H25N3O4S |
| Molecular Weight | 485.57 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not reported |
Enzyme Inhibition Studies
Recent studies have investigated the enzyme inhibitory potential of related compounds with similar structural features. For instance, sulfonamide derivatives containing the benzodioxin moiety have been shown to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
Table 2: Enzyme Inhibition Data
| Compound Name | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | α-glucosidase | 12.5 | |
| Compound B | Acetylcholinesterase | 8.3 | |
| N-(2,3-dihydro...) | TBD | TBD | TBD |
Case Studies and Research Findings
- In Vitro Studies : Compounds similar to this compound have been evaluated against various cancer cell lines (e.g., HCT116, MDA-MB231). These studies revealed significant antiproliferative activity, suggesting potential applications in oncology .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the modulation of key signaling pathways associated with cell proliferation and survival. For instance, inhibition of protein kinases such as DYRK1A has been linked to reduced tumor growth in preclinical models .
- Therapeutic Applications : Given its structural characteristics and preliminary biological activities, this compound may hold promise in treating neurodegenerative diseases and certain cancers. Further research is needed to elucidate its full therapeutic potential.
Future Directions
To fully understand the biological activity of this compound, comprehensive pharmacokinetic studies and detailed mechanism-of-action investigations are warranted. Moreover, structure-activity relationship (SAR) studies could help optimize its efficacy and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
